molecular formula C15H16N6S2 B2751215 3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine CAS No. 2341519-51-3

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine

Cat. No.: B2751215
CAS No.: 2341519-51-3
M. Wt: 344.46
InChI Key: DTSMRUWLCBDTMV-UHFFFAOYSA-N
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Description

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine moiety and a thiophene-pyridazine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6S2/c1-11-16-19-15(23-11)21-8-6-20(7-9-21)14-5-4-12(17-18-14)13-3-2-10-22-13/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSMRUWLCBDTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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